beta-Alanyl-3-methyl-L-histidine Nitrate
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Overview
Description
It is naturally found in most animal tissues and is known for its potent antioxidant properties and ability to scavenge hydroxyl radicals . This compound is less potent than L-carnosine in inhibiting protein-protein crosslinking but still plays a significant role in muscle metabolism and antioxidant mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Anserine nitrate salt can be synthesized through the reaction of beta-alanine and 3-methyl-L-histidine in the presence of nitric acid. The reaction typically involves the following steps:
- Dissolving beta-alanine and 3-methyl-L-histidine in an appropriate solvent.
- Adding nitric acid to the solution to form the nitrate salt.
- Purifying the product through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of L-Anserine nitrate salt follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of beta-alanine and 3-methyl-L-histidine.
- Controlled addition of nitric acid under specific temperature and pressure conditions.
- Continuous purification and crystallization to obtain high-purity L-Anserine nitrate salt .
Chemical Reactions Analysis
Types of Reactions
L-Anserine nitrate salt undergoes various chemical reactions, including:
Oxidation: It acts as an antioxidant, scavenging hydroxyl radicals.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species or other oxidizing agents.
Reduction: Requires reducing agents such as sodium borohydride.
Substitution: Involves nucleophiles or electrophiles depending on the reaction.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
L-Anserine nitrate salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study dipeptide behavior and reactions.
Biology: Investigated for its role in muscle metabolism and antioxidant mechanisms.
Medicine: Studied for its potential therapeutic effects in conditions like diabetes and hyperuricemia.
Industry: Used in the development of antioxidant formulations and supplements
Mechanism of Action
L-Anserine nitrate salt exerts its effects through several mechanisms:
Antioxidant Activity: Scavenges hydroxyl radicals and inhibits nonenzymatic protein glycation.
Urate-Lowering Effects: Inhibits xanthine oxidase activity, reducing uric acid production.
Gut Microbiota Modulation: Alters gut microbiota composition, enhancing its protective effects against hyperuricemia and renal inflammation
Comparison with Similar Compounds
L-Anserine nitrate salt is often compared with other similar compounds such as:
L-Carnosine: A dipeptide with similar antioxidant properties but more potent in inhibiting protein-protein crosslinking.
Beta-Alanine: A precursor in the synthesis of L-Anserine and L-Carnosine.
3-Methyl-L-Histidine: Another component of L-Anserine with distinct metabolic roles.
L-Anserine nitrate salt stands out due to its unique combination of antioxidant properties and its ability to modulate gut microbiota, making it a valuable compound in various scientific and industrial applications .
Biological Activity
Beta-Alanyl-3-methyl-L-histidine nitrate, commonly known as anserine, is a naturally occurring dipeptide found in muscle tissue and brain. It is recognized for its potential neuroprotective properties and its role in various biological processes, including antioxidant activity, modulation of neuroinflammation, and improvement of cognitive functions. This article explores the biological activities of this compound, emphasizing its effects on neurodegenerative diseases, particularly Alzheimer's disease.
Chemical Structure and Properties
This compound has the following chemical formula: C10H16N4O3. It is a derivative of carnosine, differing by the methylation of the histidine moiety. This structural modification enhances its stability and bioactivity compared to its parent compound.
Neuroprotective Effects
Research indicates that anserine exhibits significant neuroprotective effects, particularly against amyloid-beta (Aβ) toxicity, which is a hallmark of Alzheimer's disease. Studies show that anserine supplementation can improve memory deficits and promote neurovascular health in aged Alzheimer's model mice. Specifically, it enhances pericyte coverage on endothelial cells and reduces chronic glial neuroinflammatory responses .
Table 1: Summary of Neuroprotective Effects of Anserine
Study Reference | Model Used | Duration | Key Findings |
---|---|---|---|
AβPPswe/PSEN1dE9 Mice | 8 weeks | Improved memory deficits; reduced Aβ toxicity | |
Aged Mice | 18 months | Enhanced cerebral blood flow; improved verbal memory |
Antioxidant Activity
Anserine functions as a potent antioxidant. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with neurodegenerative diseases. Its antioxidative properties are superior to those of carnosine at neutral pH levels .
Table 2: Antioxidant Properties of Anserine
Property | Description |
---|---|
Radical Scavenging | Effective against hydroxyl radicals |
Metal Chelation | Binds to metals like zinc, reducing oxidative stress |
pH Stability | More stable than carnosine at physiological pH |
Inhibition of Aβ Aggregation
Anserine has been shown to inhibit the aggregation of Aβ peptides, which is critical in the pathogenesis of Alzheimer's disease. It promotes the formation of shorter fibrils rather than longer, toxic aggregates, thereby mitigating neurotoxicity . The mechanism involves non-covalent interactions with Aβ that alter its aggregation kinetics.
Modulation of Neuroinflammation
The compound also plays a role in modulating inflammatory responses within the brain. Anserine supplementation has been associated with reduced activation of glial cells and lower levels of pro-inflammatory cytokines in animal models . This anti-inflammatory action contributes to its overall neuroprotective effects.
Clinical Observations
In clinical settings, anserine supplementation has been linked to improved cognitive functions in elderly populations. A study demonstrated that regular intake led to enhanced verbal episodic memory and better cerebral blood flow . These findings underscore the potential for anserine as a therapeutic agent in age-related cognitive decline.
Properties
IUPAC Name |
2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWOKAYJAHHSNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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